N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide
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Overview
Description
N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide typically involves the condensation of 3-formyl-4,5-dimethylthiophene with acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Scientific Research Applications
N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-(3-Formyl-4,5-dimethyl-2-thienyl)acetamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
CAS No. |
51948-01-7 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(3-formyl-4,5-dimethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-5-6(2)13-9(8(5)4-11)10-7(3)12/h4H,1-3H3,(H,10,12) |
InChI Key |
QNOSFPZCQDJMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C=O)NC(=O)C)C |
Origin of Product |
United States |
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